molecular formula C15H9ClN2O3S B461736 (5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B461736
M. Wt: 332.8g/mol
InChI Key: XYLSXYSCIIYVDW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a 4-chlorophenyl group and a thiophen-2-ylmethylene group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

The synthesis of (5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives .

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism by which (5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.8g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+

InChI Key

XYLSXYSCIIYVDW-XYOKQWHBSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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